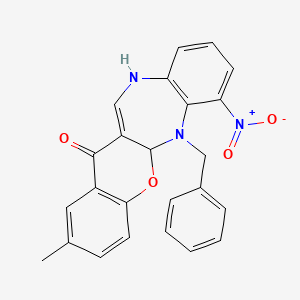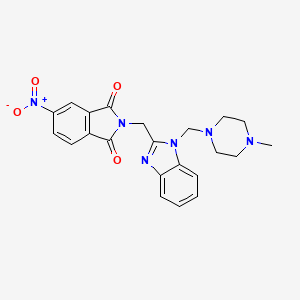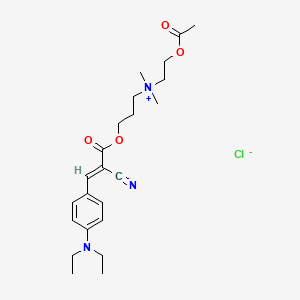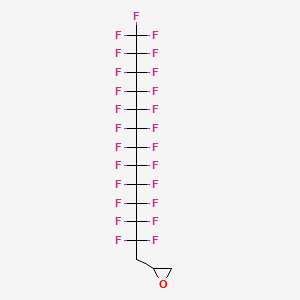
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane: is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart exceptional chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its remarkable chemical inertness and stability.
Vorbereitungsmethoden
The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions along the carbon chain.
Epoxidation: The fluorinated hydrocarbon is then subjected to epoxidation, where an oxygen atom is introduced to form the oxirane ring. This step often requires the use of oxidizing agents such as peracids or hydrogen peroxide under controlled conditions.
Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and maximize yield.
Analyse Chemischer Reaktionen
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can undergo nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Its unique properties make it useful in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and stability.
Wirkmechanismus
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The oxirane ring is reactive and can undergo ring-opening reactions, leading to the formation of various products that can interact with biological molecules or other chemical species.
Vergleich Mit ähnlichen Verbindungen
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Pentacosafluorotridecyl)oxirane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another highly fluorinated compound used in similar applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A similar oxirane compound with fewer fluorine atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation, making it highly valuable in various advanced applications.
Eigenschaften
CAS-Nummer |
94158-66-4 |
|---|---|
Molekularformel |
C15H5F25O |
Molekulargewicht |
676.16 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecyl)oxirane |
InChI |
InChI=1S/C15H5F25O/c16-4(17,1-3-2-41-3)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40/h3H,1-2H2 |
InChI-Schlüssel |
QAXVXGRPJJMLJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


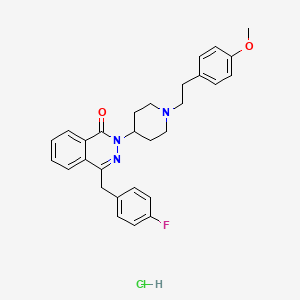
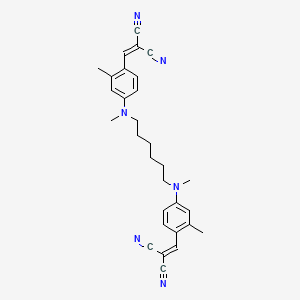
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
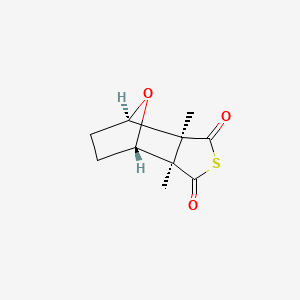
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)




